6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that features a pyranone core structure substituted with a thiophene-carbonyl-pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or keto-ester.
Introduction of the Thiophene Moiety: This step might involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyranone core.
Attachment of the Pyrrolidine Ring: The final step could involve the formation of an ether linkage between the pyranone core and the pyrrolidine ring, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Conditions for substitution reactions could include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and thereby exerting their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Similar structure but with a furan ring instead of a thiophene ring.
6-methyl-4-((1-(benzoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Similar structure but with a benzoyl group instead of a thiophene-carbonyl group.
Uniqueness
The uniqueness of 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-methyl-4-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-13(7-14(17)19-10)20-12-2-4-16(8-12)15(18)11-3-5-21-9-11/h3,5-7,9,12H,2,4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNVBHSUNWHJTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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